![molecular formula C11H12N2O3 B1517806 2-Methyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid CAS No. 1099126-95-0](/img/structure/B1517806.png)
2-Methyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
Physical And Chemical Properties Analysis
The melting point of a similar compound, “2-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde”, is 245-247 °C .
Scientific Research Applications
Transformation in Wastewater Treatment
Kaiser et al. (2014) studied the biodegradation of Oxcarbazepine (OXC) and its metabolites, revealing their presence in wastewater effluents and drinking water. The transformation led to several byproducts, suggesting the environmental persistence and transformation of related compounds like 2-Methyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid in such settings Kaiser et al., 2014.
Pharmacological Applications
- Angiotensin II Receptor Antagonists : Kohara et al. (1996) synthesized benzimidazole derivatives bearing acidic heterocycles, which showed high affinity for the AT1 receptor and in vivo angiotensin II receptor antagonistic activities. This suggests the potential of structurally similar compounds for therapeutic applications Kohara et al., 1996.
- Calcium Channel Blockers : Atwal et al. (1987) synthesized 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters showing that these compounds are calcium channel blockers. This research illustrates the importance of the benzodiazepine scaffold in developing new therapeutic agents Atwal et al., 1987.
- AMPA Receptor Antagonists : Chimirri et al. (1997) explored 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones as novel AMPA receptor antagonists, demonstrating the compounds' anticonvulsant effects and suggesting potential neurological applications Chimirri et al., 1997.
Mechanism of Action
are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . They are one of the most widely prescribed medications in the world, particularly among older patients.
The pharmacokinetics of benzodiazepines vary greatly, with some, like triazolam, having a short action, while others, like diazepam, having a long action .
The biochemical pathway affected by benzodiazepines involves the potentiation of GABA, the major inhibitory neurotransmitter in the central nervous system. This enhances the effect of GABA at the GABA_A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
The result of action of benzodiazepines is a decrease in neuronal excitability and reduction of anxiety and seizures .
The action environment of benzodiazepines is primarily the central nervous system, where they exert their effects by binding to GABA_A receptors .
properties
IUPAC Name |
2-methyl-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-4-10(14)13-9-5-7(11(15)16)2-3-8(9)12-6/h2-3,5-6,12H,4H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCHADCYAWTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.